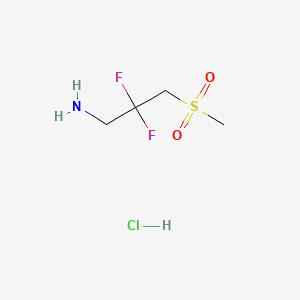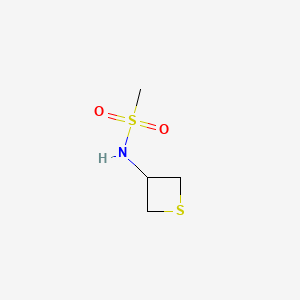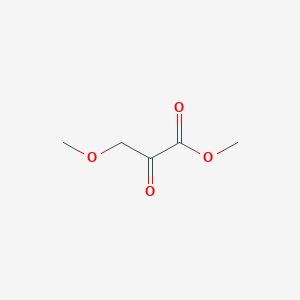
4-Ethynyl-2,5-difluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-2,5-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C₇H₃F₂N.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2,5-difluoropyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another approach involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often utilizes advanced fluorination technologies and effective fluorinating reagents. The high availability of fluorinated synthetic blocks and reliable fluorination technology has accelerated developments in this field .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethynyl-2,5-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride (KF) in the presence of a suitable solvent.
Cyclization: Specific catalysts and reaction conditions tailored to the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines .
Applications De Recherche Scientifique
4-Ethynyl-2,5-difluoropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Research into fluorinated medicinal candidates has shown promise for various therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-2,5-difluoropyridine involves its interaction with molecular targets and pathways. The presence of fluorine atoms in the compound enhances its electron-withdrawing properties, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: 4-Ethynyl-2,5-difluoropyridine is unique due to the presence of both ethynyl and difluoro substituents on the pyridine ring. This combination imparts distinct chemical properties, such as reduced basicity and enhanced electron-withdrawing effects, making it less reactive than its chlorinated and brominated analogues .
Propriétés
Formule moléculaire |
C7H3F2N |
|---|---|
Poids moléculaire |
139.10 g/mol |
Nom IUPAC |
4-ethynyl-2,5-difluoropyridine |
InChI |
InChI=1S/C7H3F2N/c1-2-5-3-7(9)10-4-6(5)8/h1,3-4H |
Clé InChI |
VFPQRNMZFAQGRE-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=NC=C1F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B13455537.png)


![8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13455545.png)

![N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide](/img/structure/B13455557.png)




![[5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13455596.png)
![2,8-Diazaspiro[4.5]decan-7-one dihydrochloride](/img/structure/B13455603.png)

![4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one](/img/structure/B13455627.png)
